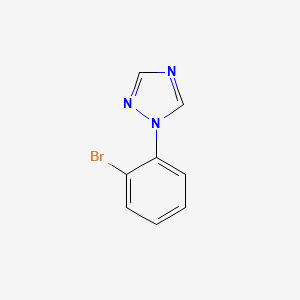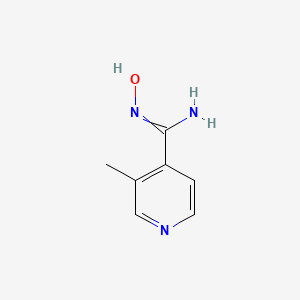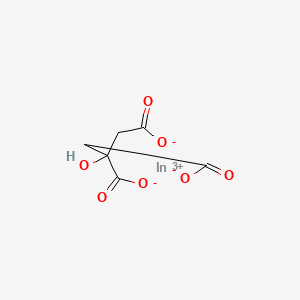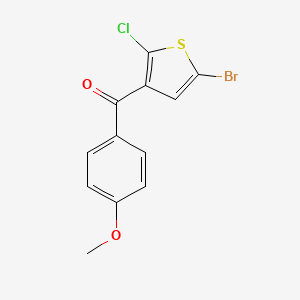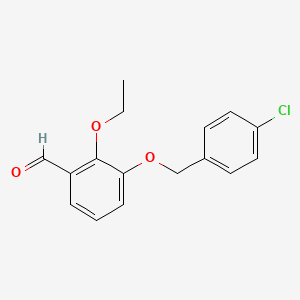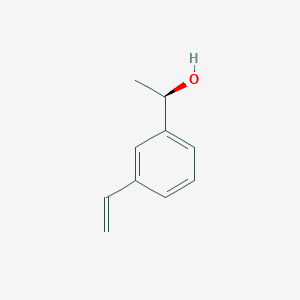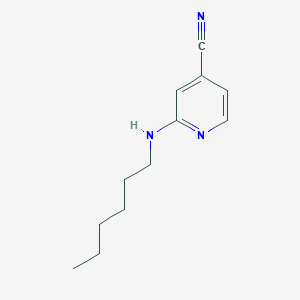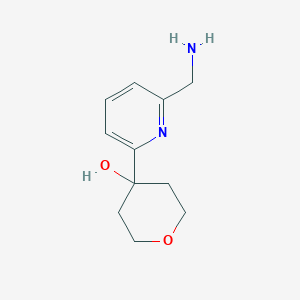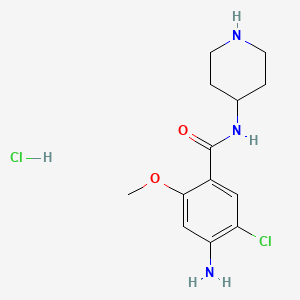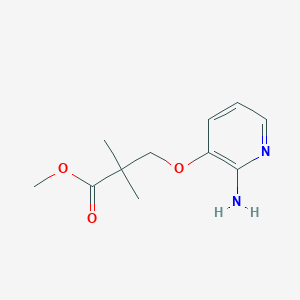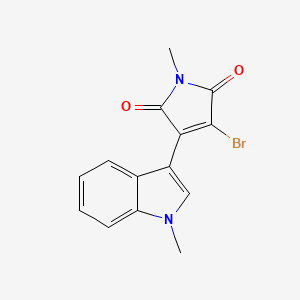
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that features an indole moiety, a bromine atom, and a maleimide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide in the presence of a suitable solvent like chloroform or acetic acid.
Maleimide Formation: The final step involves the reaction of the brominated indole with maleic anhydride and subsequent cyclization to form the maleimide ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Cycloaddition Reactions: The maleimide group can participate in Diels-Alder reactions with dienes.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Cycloaddition: Dienes in the presence of heat or a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Cycloaddition: Formation of cycloadducts with the maleimide group.
Oxidation and Reduction: Various oxidized or reduced forms of the indole moiety.
Scientific Research Applications
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its indole moiety.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity, including anticancer and antimicrobial properties.
Mechanism of Action
The compound’s mechanism of action involves interactions with biological targets such as enzymes or receptors. The indole moiety can mimic natural substrates, while the maleimide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1H-indole: Lacks the maleimide group, making it less versatile in reactions.
N-methylmaleimide: Lacks the indole moiety, reducing its potential biological activity.
Uniqueness
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is unique due to the combination of the indole and maleimide groups, providing a versatile scaffold for various chemical reactions and biological applications.
Properties
CAS No. |
133053-45-9 |
|---|---|
Molecular Formula |
C14H11BrN2O2 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
3-bromo-1-methyl-4-(1-methylindol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H11BrN2O2/c1-16-7-9(8-5-3-4-6-10(8)16)11-12(15)14(19)17(2)13(11)18/h3-7H,1-2H3 |
InChI Key |
SXTNKNUQBVHICU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)N(C3=O)C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
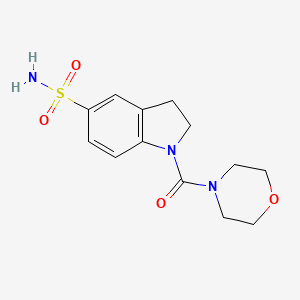
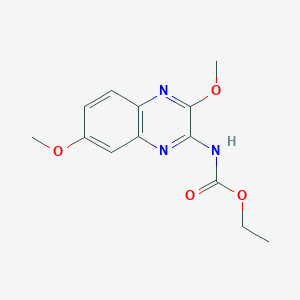
![3-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)methyl]amino-2-chloropyridine](/img/structure/B8343075.png)
![(4R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2-methylpentanoyl]-1,3-oxazolidin-2-one](/img/structure/B8343082.png)
